4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Overview
Description
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C9H16ClN3O and its molecular weight is 217.69 g/mol. The purity is usually 95%.
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Mechanism of Action
- Specific targets include thymidylate synthase, HDAC (histone deacetylase), topoisomerase II, telomerase, and thymidine phosphorylase .
- These interactions lead to changes in cellular processes, ultimately affecting cancer cell survival and growth .
- Inhibition of thymidylate synthase and B-cell lymphoma 2 (Bcl-2) contributes to its anticancer effects .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . By inhibiting these enzymes, this compound can modulate various cellular processes, including cell growth and differentiation. Additionally, this compound interacts with proteins involved in DNA repair, thereby influencing the cell’s response to DNA damage .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death . Furthermore, this compound affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . It also influences gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . Additionally, this compound can form hydrogen bonds with specific amino acid residues in the enzyme’s active site, further stabilizing the enzyme-inhibitor complex . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis. Moreover, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects. Additionally, threshold effects have been noted, where a minimum effective dose is required to achieve significant inhibition of tumor growth .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels within the cell . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms involving membrane transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and proteins involved in cell signaling and metabolism . In the nucleus, this compound can modulate gene expression by interacting with transcription factors and other nuclear proteins . Additionally, post-translational modifications, such as phosphorylation, can influence the subcellular localization and activity of this compound .
Properties
IUPAC Name |
2-ethyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-8-11-12-9(13-8)7-3-5-10-6-4-7;/h7,10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDFANDLOSERCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.